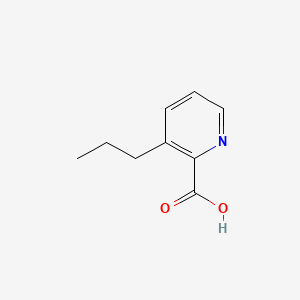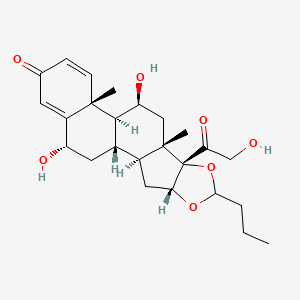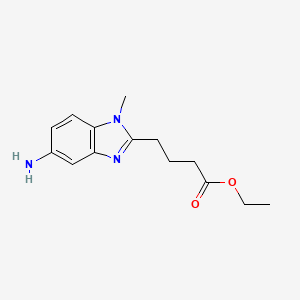
3,4,5-Trimethoxybenzaldehyde-d9
Übersicht
Beschreibung
3,4,5-Trimethoxybenzaldehyde-d9 is a deuterated form of 3,4,5-Trimethoxybenzaldehyde, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its stable isotopic labeling which aids in various analytical techniques.
Wirkmechanismus
Target of Action
3,4,5-Trimethoxybenzaldehyde-d9 is a biochemical compound used in proteomics research . It is an organic compound categorized as a trisubstituted aromatic aldehyde
Mode of Action
It is known to be used as an intermediate in the synthesis of various pharmaceutical drugs .
Biochemical Pathways
The compound plays a role in the synthesis of several pharmaceutical drugs, including trimethoprim . Trimethoprim is an antibiotic used to treat bacterial infections, indicating that this compound may be involved in pathways related to bacterial infection and antibiotic response.
Pharmacokinetics
It is soluble in acetone, chloroform, and dichloromethane , which may influence its bioavailability and distribution in the body.
Result of Action
It is known to have anti-candida efficacy and inhibits adhesion and biofilms , suggesting it may have antimicrobial effects.
Action Environment
It is recommended to be stored at -20° c , indicating that temperature may play a role in maintaining its stability.
Biochemische Analyse
Biochemical Properties
It is known to be soluble in acetone, chloroform, and dichloromethane
Cellular Effects
It has been reported that 3,4,5-Trimethoxybenzaldehyde shows anti-Candida efficacy and inhibits adhesion and biofilms
Molecular Mechanism
It is known to be used as an intermediate in the synthesis of some pharmaceutical drugs
Temporal Effects in Laboratory Settings
It is known to be stable and is recommended to be stored at -20° C
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxybenzaldehyde-d9 can be synthesized through several methods. One common laboratory method involves the use of vanillin as a starting material. The process includes methylation of vanillin followed by oxidation to form the aldehyde group . Another method involves the use of Eudesmic acid’s acyl chloride via Rosenmund reduction .
Industrial Production Methods
For industrial applications, 3,4,5-Trimethoxybenzaldehyde is synthesized from p-cresol. This involves aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to form the aldehyde .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxybenzaldehyde-d9 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or other alkoxides are commonly used.
Major Products
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxybenzaldehyde-d9 is used extensively in scientific research due to its stable isotopic labeling. Some of its applications include:
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the development of new drugs with enhanced efficacy and reduced side effects.
Industry: Used in the production of plastic additives and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxybenzaldehyde-d9 can be compared with other similar compounds such as:
- 3,4-Dimethoxybenzaldehyde
- 2,5-Dimethoxybenzaldehyde
- 3,5-Dimethoxybenzaldehyde
- 2,4,6-Trimethoxybenzaldehyde
- 3,4,5-Trihydroxybenzaldehyde
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research settings where precise tracking and stability are crucial .
Eigenschaften
IUPAC Name |
3,4,5-tris(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHQOIGEOHXOGX-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662220 | |
| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189721-06-9 | |
| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562364.png)
![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)
![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)
![(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562369.png)
![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)






![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)


